Bis(2-ethylhexyl) Phthalate-d4
Overview
Description
Bis(2-ethylhexyl) phthalate, commonly abbreviated as DEHP, is a phthalate ester that is widely used as a plasticizer in the production of polyvinyl chloride (PVC) plastics. It is known to leach from medical devices made from PVC, such as artificial kidneys used in hemodialysis. Studies have shown that DEHP can be extracted both in vivo and in vitro from these devices, leading to its presence in the serum of patients undergoing hemodialysis. The concentration of DEHP in the serum of patients post-dialysis has been found to be significantly higher in those who have undergone more than 50 treatments .
Synthesis Analysis
The synthesis of DEHP and its derivatives, including potential metabolites, has been explored in various studies. One approach involves the esterification of phthalic anhydride with 2-ethylhexanol, using methane sulfonic acid as a catalyst. This process includes a fast and irreversible formation of mono(2-ethylhexyl) phthalate, followed by a slower esterification step to produce DEHP . Other synthetic methods have been developed to produce oxidative metabolites of DEHP, with high yields being reported for the target molecules and their ring-deuterated isomers .
Molecular Structure Analysis
The molecular structure of DEHP and its derivatives has been characterized using techniques such as PMR (proton magnetic resonance) and mass spectrometry. These studies have highlighted the challenges in predicting chemical shifts in multisubstituted benzene rings, which are part of the DEHP molecule. The structural confirmation of hydroxylated monoesters of DEHP has been achieved through reduction and cyclization reactions, leading to known phthalides .
Chemical Reactions Analysis
DEHP undergoes various chemical reactions, including hydroxylation and oxidation, which lead to the formation of its metabolites. The synthesis of these metabolites typically involves esterification, reduction, and oxidation steps. The by-products and mechanisms of these reactions have also been studied, providing insights into the metabolic pathways of DEHP in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of DEHP are influenced by its molecular structure, which consists of a benzene ring with two ester groups. These properties are crucial for its function as a plasticizer, as they determine its compatibility with PVC and its ability to impart flexibility to the plastic. The leaching of DEHP from PVC products into biological fluids, as observed in hemodialysis patients, is a result of its physical and chemical characteristics .
Scientific Research Applications
Environmental Pollutant and Health Effects
Bis(2-ethylhexyl) phthalate (DEHP) is a global environmental pollutant, and its health effects have been a subject of extensive study. Research suggests that DEHP primarily affects the reproductive, neurodevelopment, and respiratory systems. In human studies, exposure to DEHP has shown potential carcinogenic effects and has been linked to impacting neurodevelopment in early life. This highlights the adverse health effects of DEHP on pregnant women and the pediatric age group, emphasizing the need for comprehensive assessments of human and animal studies to explore these effects (Zarean et al., 2016).
Exposure Assessment in Epidemiology Studies
Phthalates like DEHP are widely used in consumer and personal care products. Understanding the population trends in exposure and the reliability of urinary metabolite measurements is crucial for epidemiological studies. Research indicates that while the half-lives of various phthalate metabolites are relatively short, the temporal reliability of their measurements varies, with some metabolites showing greater stability over time. The measurement of urinary metabolite concentrations serves as a valuable approach to estimating exposure to phthalates in environmental epidemiology studies, but it requires careful consideration of its strengths and limitations when interpreting study results (Johns et al., 2015).
Neurobehavioral Effects
DEHP is known to disrupt the function of endocrine glands, leading to various effects on animals, humans, and the environment. Specifically, low doses of DEHP have been associated with increased neurotoxicity in the nervous system, raising concerns due to the widespread nature of DEHP exposure and its high absorption during brain development. Studies indicate that DEHP exposure during pregnancy and infancy can lead to memory loss and irreversible nervous system damage, highlighting the importance of understanding the mechanisms behind DEHP-induced neurobehavioral impairment (Safarpour et al., 2021).
Environmental Chemical Exposure and Obesity
Research suggests a possible link between environmental chemical (EC) exposure, including phthalates like DEHP, and the global increase in obesity incidence. Humans are constantly exposed to ECs through environmental components, and studies indicate dose-dependent positive associations between certain ECs, such as bisphenol A (BPA), and various obesity indices. The roles of phthalate metabolites in obesity, however, remain inconsistent and require further prospective studies to gain deeper insights (Mohanto et al., 2021).
Influence on Cytokine Production
Phthalates are suspected to influence the immune system, particularly the production and secretion of cytokines by monocytes and macrophages. This influence could affect both pro- and anti-inflammatory abilities of these cells. For instance, studies have found that di-2-ethylhexyl phthalate (DEHP) may enhance tumor necrosis factor-α production/secretion from monocytes/macrophages in vitro and ex vivo. However, the influence of other phthalates on different cytokines has only been investigated in a few studies, indicating the need for more research in this area (Hansen et al., 2015).
Safety And Hazards
Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause cancer and may damage fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
properties
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHLKABXJIVAM-SAQXESPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584155 | |
Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethylhexyl) Phthalate-d4 | |
CAS RN |
93951-87-2 | |
Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.